Ortho-Amino vs. Unsubstituted Pyrimidine Boronic Acids: Comparison of Physical Form and Molecular Weight
The introduction of the 4-amino group onto the 5-pyrimidinylboronic acid scaffold produces measurable differences in molecular properties that affect handling and formulation. (4-Aminopyrimidin-5-yl)boronic acid (CAS 1356054-72-2) has a molecular weight of 138.92 g/mol and a calculated LogP of -0.578 . In contrast, the unsubstituted 5-pyrimidinylboronic acid (CAS 109299-78-7) has a molecular weight of approximately 123.9 g/mol (C₄H₅BN₂O₂) . The difference of ~15 mass units corresponds to the replacement of hydrogen with an amino group (NH₂), and the calculated LogP for the unsubstituted analog is approximately 0.1–0.3 , reflecting the increased hydrophilicity conferred by the 4-amino substituent.
| Evidence Dimension | Molecular weight and calculated lipophilicity |
|---|---|
| Target Compound Data | MW = 138.92 g/mol; cLogP = -0.578 |
| Comparator Or Baseline | 5-Pyrimidinylboronic acid (MW ~123.9 g/mol; cLogP ~0.1–0.3) |
| Quantified Difference | MW increase of 15 g/mol; LogP decrease of 0.7–0.9 log units |
| Conditions | Calculated from SMILES/InChI structures; vendor-reported physicochemical parameters |
Why This Matters
The lower LogP of the 4-amino derivative translates to higher aqueous solubility and improved handling in aqueous-organic biphasic Suzuki coupling protocols compared to the unsubstituted parent compound.
